molecular formula C19H18O5 B14286282 3-(3,4-Diethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one CAS No. 138948-70-6

3-(3,4-Diethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one

Cat. No.: B14286282
CAS No.: 138948-70-6
M. Wt: 326.3 g/mol
InChI Key: RRSVQCODFUUTGW-UHFFFAOYSA-N
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Description

3-(3,4-Diethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one is a flavone derivative characterized by a benzopyran-4-one core substituted with a 3,4-diethoxyphenyl group at position 3 and a hydroxyl group at position 5.

Properties

CAS No.

138948-70-6

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

3-(3,4-diethoxyphenyl)-7-hydroxychromen-4-one

InChI

InChI=1S/C19H18O5/c1-3-22-16-8-5-12(9-18(16)23-4-2)15-11-24-17-10-13(20)6-7-14(17)19(15)21/h5-11,20H,3-4H2,1-2H3

InChI Key

RRSVQCODFUUTGW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one typically involves the condensation of 3,4-diethoxybenzaldehyde with 2-hydroxyacetophenone in the presence of a base, such as potassium hydroxide, under reflux conditions. The reaction proceeds through an aldol condensation mechanism, followed by cyclization to form the chromen-4-one core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

    Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-(3,4-diethoxyphenyl)-7-oxo-4H-chromen-4-one.

    Reduction: Formation of 3-(3,4-diethoxyphenyl)-7-hydroxy-4H-dihydrochromen-4-one.

    Substitution: Formation of derivatives with various functional groups replacing the ethoxy groups.

Scientific Research Applications

3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-diethoxyphenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The hydroxyl group can donate hydrogen atoms to neutralize free radicals.

    Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes.

    Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Substituent Variations on the Aromatic Ring

3-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one
  • Structure : 3,4-Dihydroxyphenyl group at position 3.
  • Key Differences: The absence of ethoxy groups increases polarity, improving water solubility but reducing lipid solubility. This compound (synonym: 3′,4′,7-trihydroxyisoflavone) is associated with stronger hydrogen-bonding capacity, which may enhance interactions with biological targets like kinases or receptors .
  • Applications: Commonly studied for estrogenic and antioxidant activities due to its polyphenolic nature.
3-(4-Chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one
  • Structure : 4-Chlorophenyl group at position 3.
  • This substitution may enhance binding to hydrophobic enzyme pockets .
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one
  • Structure: Methoxy groups at positions 3,4 (phenyl) and 7 (benzopyranone).
  • Key Differences: Methoxy groups provide moderate lipophilicity compared to ethoxy. The additional 3-hydroxy group on the benzopyranone core introduces a chelation site for metal ions, relevant for antioxidant mechanisms .

Modifications to the Benzopyranone Core

3,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one
  • Structure: Dihydro (saturated) benzopyranone core with hydroxyl groups at positions 3,7 and 4-hydroxyphenyl at position 2.
  • Key Differences: Saturation at the 3,4-position converts the flavone to a flavanone, reducing planarity and altering UV absorption. This structural change impacts metabolic stability and bioavailability .
7-(β-D-glucopyranosyloxy)-5-hydroxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
  • Structure: Glycosylation at position 7 with a β-D-glucopyranosyl group.
  • Key Differences : The glucosyl moiety enhances water solubility and may facilitate transport via glucose transporters. Such derivatives are often prodrugs, with the sugar cleaved enzymatically in vivo .

Hybrid and Complex Derivatives

3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-en-1-yl)-2,3-dihydro-4H-1-benzopyran-4-one
  • Structure : Prenyl (3-methylbut-2-en-1-yl) group at position 6 and dihydroxyphenyl at position 3.
  • Key Differences: The prenyl group increases lipophilicity and may enhance membrane association or protein binding.

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
3-(3,4-Diethoxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one 3,4-Diethoxy (Ph), 7-OH (core) C₁₉H₁₈O₅ 326.34 High lipophilicity, moderate solubility
3-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-1-benzopyran-4-one 3,4-Dihydroxy (Ph), 7-OH (core) C₁₅H₁₀O₅ 270.24 High polarity, antioxidant activity
3-(4-Chlorophenyl)-7-hydroxy-4H-1-benzopyran-4-one 4-Cl (Ph), 7-OH (core) C₁₅H₉ClO₃ 272.68 Enhanced reactivity, hydrophobic
2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-1-benzopyran-4-one 3,4-Dimethoxy (Ph), 3-OH, 7-OCH₃ (core) C₁₈H₁₆O₆ 328.32 Chelation capacity, moderate lipophilicity
3,7-Dihydroxy-2-(4-hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4-one 4-OH (Ph), 3,7-OH (core), dihydro C₁₅H₁₂O₅ 272.25 Improved metabolic stability

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